molecular formula C16H16FN3O5S B2806716 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid CAS No. 2034434-11-0

2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2806716
CAS No.: 2034434-11-0
M. Wt: 381.38
InChI Key: BNJJEUOVLCJKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid is a complex organic compound characterized by its unique molecular structure. This compound features a fluorine atom, a pyrazin-2-yloxy group, and a piperidin-1-ylsulfonyl group attached to a benzoic acid core. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The fluorination step introduces the fluorine atom, while the subsequent steps involve the attachment of the pyrazin-2-yloxy and piperidin-1-ylsulfonyl groups.

Industrial Production Methods

Industrial production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of new materials and catalysts.

Biology

In biological research, 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine

In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery, particularly for diseases where modulation of specific biological targets is required.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid exerts its effects involves its interaction with molecular targets. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

  • 4-Fluoro-N-[3-(pyrazin-2-yloxy)phenyl]benzene-1-sulfonamide

Uniqueness

2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid stands out due to its specific structural features, such as the presence of the piperidin-1-ylsulfonyl group. This group imparts unique chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications.

Properties

IUPAC Name

2-fluoro-5-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5S/c17-14-4-3-12(8-13(14)16(21)22)26(23,24)20-7-1-2-11(10-20)25-15-9-18-5-6-19-15/h3-6,8-9,11H,1-2,7,10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJJEUOVLCJKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.